molecular formula C28H36N10O B12346670 4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one

4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one

Cat. No.: B12346670
M. Wt: 528.7 g/mol
InChI Key: HUVUCKJFBOOPHZ-UHFFFAOYSA-N
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Description

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the core tetracyclic structure through cyclization reactions, followed by the introduction of the phenyl and pyrimidinyl groups via substitution reactions. Common reagents used in these steps include halogenated precursors, strong bases, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or infectious diseases.

    Industry: The compound’s properties could be exploited in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
  • **4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Uniqueness

The uniqueness of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one lies in its complex structure, which includes multiple aromatic rings and heteroatoms. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H36N10O

Molecular Weight

528.7 g/mol

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C28H36N10O/c39-24(35-16-18-36(19-17-35)27-29-14-7-15-30-27)13-6-12-23-32-33-28-37(23)22-11-5-4-10-21(22)26-31-25(34-38(26)28)20-8-2-1-3-9-20/h1-3,7-9,14-15,21-22,25-26,31,34H,4-6,10-13,16-19H2

InChI Key

HUVUCKJFBOOPHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=NC=CC=N6)C7=CC=CC=C7

Origin of Product

United States

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